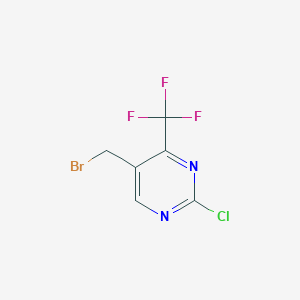
5-(Bromomethyl)-2-chloro-4-(trifluoromethyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Bromomethyl)-2-chloro-4-(trifluoromethyl)pyrimidine is a heterocyclic organic compound that contains a pyrimidine ring substituted with bromomethyl, chloro, and trifluoromethyl groups. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-2-chloro-4-(trifluoromethyl)pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of a suitable pyrimidine derivative. For instance, the reaction of 2-chloro-4-(trifluoromethyl)pyrimidine with N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) can yield the desired bromomethyl derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
5-(Bromomethyl)-2-chloro-4-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The bromomethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Major Products
Nucleophilic Substitution: Formation of azido, thiol, or alkoxy derivatives.
Oxidation: Formation of aldehyde or carboxylic acid derivatives.
Reduction: Formation of dechlorinated pyrimidine derivatives.
科学的研究の応用
5-(Bromomethyl)-2-chloro-4-(trifluoromethyl)pyrimidine has several applications in scientific research:
作用機序
The mechanism of action of 5-(Bromomethyl)-2-chloro-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the inhibition of enzymes or disruption of cellular processes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
類似化合物との比較
Similar Compounds
2-Chloro-4-(trifluoromethyl)pyrimidine: Lacks the bromomethyl group, resulting in different reactivity and applications.
5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine: Similar structure but without the methyl group, leading to variations in chemical behavior.
5-(Bromomethyl)-2-chloro-4-(methyl)pyrimidine: Contains a methyl group instead of trifluoromethyl, affecting its properties and uses.
Uniqueness
5-(Bromomethyl)-2-chloro-4-(trifluoromethyl)pyrimidine is unique due to the presence of both bromomethyl and trifluoromethyl groups, which impart distinct reactivity and biological activity. The combination of these substituents makes it a valuable compound for various applications in research and industry .
特性
分子式 |
C6H3BrClF3N2 |
|---|---|
分子量 |
275.45 g/mol |
IUPAC名 |
5-(bromomethyl)-2-chloro-4-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C6H3BrClF3N2/c7-1-3-2-12-5(8)13-4(3)6(9,10)11/h2H,1H2 |
InChIキー |
MXKKFOPNMFAZIG-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=NC(=N1)Cl)C(F)(F)F)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


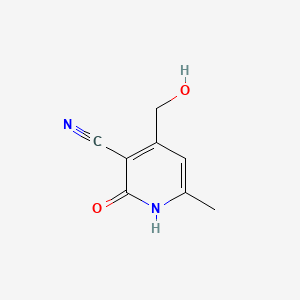
![2,7-Dichlorothiazolo[4,5-c]pyridine](/img/structure/B13675036.png)
![Ethyl 6-methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13675041.png)
![3-[5-(Hydroxymethyl)-1-oxo-2-isoindolinyl]piperidine-2,6-dione](/img/structure/B13675042.png)
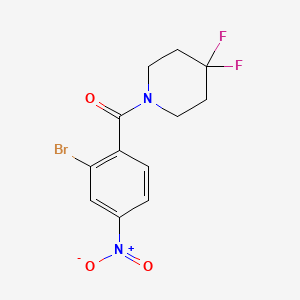


![1-Methyl-6-oxaspiro[4.5]decan-9-one](/img/structure/B13675053.png)
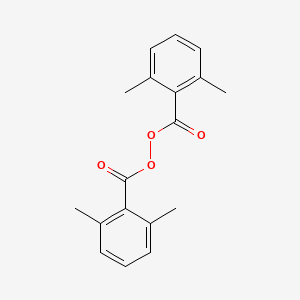
![[(2S,5R)-1-Benzyl-4-Boc-5-methyl-2-piperazinyl]methanol](/img/structure/B13675072.png)
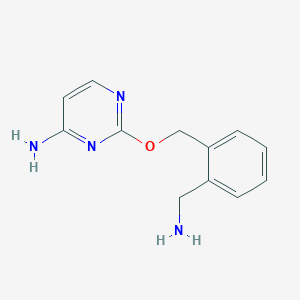
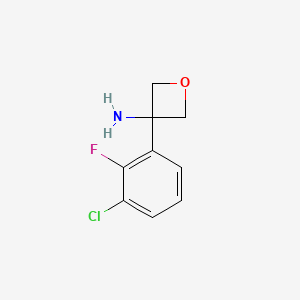
![(3-Amino-[1,1'-biphenyl]-2-yl)methanol](/img/structure/B13675080.png)
![(2-Methylbenzo[d]oxazol-6-yl)methanamine hydrochloride](/img/structure/B13675082.png)
